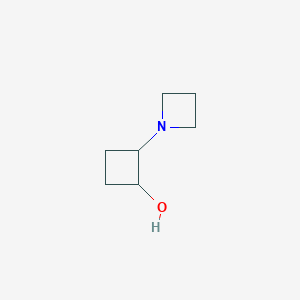

2-(Azetidin-1-yl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWDLVZERKSWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Azetidine and Cyclobutane Scaffolds in Organic Synthesis

The utility of azetidine (B1206935) and cyclobutane (B1203170) rings in contemporary organic synthesis is well-established, with both scaffolds offering unique advantages to the synthetic chemist.

Azetidines, as four-membered nitrogen-containing heterocycles, are prized for their ability to introduce conformational rigidity into molecules. sigmaaldrich.com This property is highly sought after in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. sigmaaldrich.com The ring strain of azetidines, which is significant but less than that of the more reactive aziridines, allows for controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines. nih.govorganic-chemistry.org Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or a point for further substitution, making it a versatile component in the construction of complex molecular frameworks. luc.edubldpharm.com The synthesis of densely functionalized azetidines has been an area of intense research, with methods such as intramolecular C-H amination and strain-release homologation of azabicyclo[1.1.0]butanes expanding the toolkit available to chemists. nih.gov

Similarly, cyclobutane scaffolds, as all-carbon four-membered rings, have garnered considerable attention in organic synthesis and medicinal chemistry. researchgate.netnih.gov Their inherent ring strain not only makes them useful as synthetic intermediates for ring-expansion and ring-opening reactions but also imparts a distinct three-dimensional geometry. researchgate.netchemenu.com This "escape from flatland" is a key strategy in modern drug discovery to improve physicochemical properties such as solubility and to explore novel interactions with protein targets. researchgate.net Cyclobutanes are found in a number of natural products with interesting biological activities and have been employed as bioisosteres for larger or more flexible groups in drug candidates. biosynth.comtcichemicals.com The development of catalytic methods, such as [2+2] cycloadditions, has facilitated the stereocontrolled synthesis of complex cyclobutane-containing molecules. nih.govtcichemicals.com

Rationale for Investigating Fused/spirocyclic Systems Containing Azetidine and Cyclobutane Moieties

The combination of azetidine (B1206935) and cyclobutane (B1203170) rings into fused or spirocyclic systems presents a compelling strategy for navigating and expanding chemical space. luc.edu Such structures are of significant interest for several key reasons.

Firstly, the creation of spirocyclic systems, where two rings share a single atom, introduces a high degree of three-dimensionality and rigidity. This is particularly advantageous in medicinal chemistry, where spirocyclic scaffolds can lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity. The incorporation of an azetidine ring into a spirocycle with a cyclobutane, for example, can position substituents in well-defined vectors, allowing for precise probing of biological targets. luc.edu

Secondly, fused ring systems, where two rings share two adjacent atoms, also offer a means to create conformationally constrained molecules. An azetidine ring fused to a cyclobutane would generate a bicyclic structure with a unique geometry and strain profile, which could lead to novel reactivity and biological activity. These systems can serve as rigid scaffolds for the presentation of pharmacophoric groups in a spatially defined manner. bldpharm.com

Finally, the development of synthetic routes to these combined azetidine-cyclobutane systems is a worthy challenge in itself, pushing the boundaries of synthetic methodology. nih.govluc.edu The successful construction of such strained, polycyclic molecules requires innovative synthetic strategies and can lead to the discovery of new chemical transformations. The resulting libraries of novel fused and spirocyclic compounds would be invaluable for screening in drug discovery and materials science programs. luc.edu

Scope and Significance of the Research on 2 Azetidin 1 Yl Cyclobutan 1 Ol Derivatives

Retrosynthetic Analysis of the Azetidine-Cyclobutanol System

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The primary disconnection would logically occur at the C-N bond linking the azetidine and cyclobutanol (B46151) rings. This approach simplifies the target into two more manageable building blocks: a suitable azetidine synthon and a cyclobutanol precursor. youtube.com

The azetidine synthon could be azetidine itself or a derivative with a leaving group at the nitrogen, which would then be coupled with a cyclobutanol precursor containing a nucleophilic amine. Conversely, the cyclobutanol precursor could possess a leaving group that would be displaced by the nitrogen of azetidine.

Further disconnection of the cyclobutanol ring can be envisioned through a [2+2] cycloaddition, for instance, between an alkene and a ketene (B1206846). The azetidine ring itself can be retrosynthetically disconnected through various strategies, which will be elaborated upon in the subsequent sections. These strategies often involve breaking one or two bonds of the four-membered ring, leading to acyclic precursors that can be cyclized through intramolecular reactions. youtube.comyoutube.com

Synthesis of the Azetidine Moiety

The construction of the azetidine ring is a cornerstone of synthesizing the target compound and its analogs. magtech.com.cn Due to the inherent ring strain of approximately 25.4 kcal/mol, the synthesis of azetidines can be challenging, yet this strain also provides a driving force for unique reactivity. rsc.org A variety of synthetic methods have been developed to access this important heterocyclic scaffold. organic-chemistry.org

Ring Contraction Strategies for Azetidine Precursors

One elegant approach to forming the azetidine ring is through the ring contraction of larger, more readily available heterocyclic systems. organic-chemistry.org A notable example is the synthesis of N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.org This transformation proceeds via a proposed mechanism involving nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular SN2 cyclization. rsc.org The use of potassium carbonate as a base in a mixed solvent system of MeCN/MeOH has proven effective for this one-pot nucleophilic addition-ring contraction. organic-chemistry.orgacs.org

| Starting Material | Reagents | Product | Yield | Reference |

| α-bromo N-sulfonylpyrrolidinones | K₂CO₃, MeOH/MeCN | α-carbonylated N-sulfonylazetidines | Good to modest | acs.org |

| N-sulfonyl-2-pyrrolidinone derivatives | NBS, strong base | α-bromo N-sulfonylpyrrolidinones | Good to modest | acs.org |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions to Azetidin-2-ones and Subsequent Reduction)

Cycloaddition reactions provide a powerful and direct route to four-membered rings. magtech.com.cnrsc.org The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic and widely used method for the synthesis of β-lactams (azetidin-2-ones). mdpi.comnih.gov These β-lactams can then be reduced to the corresponding azetidines. rsc.orgnih.gov

The stereoselectivity of the Staudinger reaction can often be controlled by the choice of reactants and reaction conditions, leading to either cis or trans β-lactams. nih.gov For instance, the reaction of polyaromatic imines with certain acid chlorides has been shown to produce trans-β-lactams with high stereoselectivity. nih.gov Ketenes for this reaction are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com

More recent advancements include visible-light-mediated intermolecular [2+2] photocycloadditions. springernature.comresearchgate.net For example, the Schindler group has developed a method using visible light triplet energy transfer to promote the cycloaddition of oximes with alkenes to form highly functionalized azetidines. springernature.com This aza Paternò-Büchi reaction has been successfully applied to the intermolecular synthesis of azetidines from 2-isoxazoline-3-carboxylates and various alkenes. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Ketene | Imine | Tertiary amine | Azetidin-2-one (B1220530) (β-Lactam) | mdpi.com |

| Cyclic Oxime | Alkene | Visible light, photocatalyst | Azetidine | springernature.com |

| 2-Isoxazoline-3-carboxylate | Alkene | Ir(III) photocatalyst, blue light | Azetidine | rsc.org |

Reduction of the resulting azetidin-2-one to the azetidine is a crucial subsequent step. nih.gov Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are commonly employed for this transformation. rsc.org However, care must be taken as the presence of Lewis acids can sometimes lead to ring opening of the strained four-membered ring. rsc.org Sodium borohydride (B1222165) has also been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org

Strain-Release Amination and Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it an excellent precursor for the synthesis of functionalized azetidines through strain-release-driven reactions. organic-chemistry.orgresearchgate.netbris.ac.uk This highly reactive intermediate can be generated and trapped with various nucleophiles and electrophiles to afford diverse azetidine structures. researchgate.netchemrxiv.org

One strategy involves the direct alkylation of ABB with organometal reagents in the presence of a copper catalyst, allowing for the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org Another approach utilizes the reaction of ABB with in situ generated aza-ortho-quinone methides, promoted by hexafluoroisopropanol (HFIP), to yield N/C3-functionalized azetidines. bohrium.comnih.gov This method provides a unified activation and functionalization pathway. bohrium.com

Furthermore, the generation of azabicyclo[1.1.0]butyl lithium followed by trapping with a boronic ester and subsequent 1,2-migration with cleavage of the central C-N bond provides another modular route to functionalized azetidines. organic-chemistry.org

| ABB Precursor | Reagents | Product | Key Feature | Reference |

| 1-Azabicyclo[1.1.0]butane | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | Direct alkylation | organic-chemistry.org |

| 1-Azabicyclo[1.1.0]butane | Aza-ortho-quinone methide, HFIP | N/C3-functionalized azetidines | Strain-release-driven functionalization | bohrium.comnih.gov |

| Azabicyclo[1.1.0]butyl lithium | Boronic ester | Functionalized N-H azetidines | 1,2-migration and C-N bond cleavage | organic-chemistry.org |

Nucleophilic Substitution Approaches for Azetidine Ring Formation

Intramolecular nucleophilic substitution is a fundamental and widely employed strategy for the formation of the azetidine ring. rsc.org These reactions typically involve the cyclization of a γ-amino alcohol or a γ-haloamine. wikipedia.org

In what is known as the Couty's azetidine synthesis, β-amino alcohols are converted to a broad range of enantiopure azetidines. wikipedia.org The process involves chlorination of the alcohol followed by deprotonation and a 4-exo-trig ring closure. wikipedia.org This method has proven to be robust and has been utilized in the synthesis of diverse azetidine-based scaffolds for medicinal chemistry applications. wikipedia.org

Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to furnish 1,3-disubstituted azetidines. organic-chemistry.org Additionally, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium offers a simple and efficient route to azetidines. organic-chemistry.org The ring-opening of aziridines with nucleophiles can also lead to intermediates that subsequently cyclize to form azetidines. wikipedia.org

| Precursor | Key Transformation | Product | Reference |

| β-Amino alcohol | Chlorination, deprotonation, 4-exo-trig ring closure | Enantiopure azetidine | wikipedia.org |

| 2-Substituted-1,3-propanediol | Alkylation of primary amine with in situ generated bis-triflate | 1,3-Disubstituted azetidine | organic-chemistry.org |

| Alkyl dihalide and primary amine | Microwave-assisted cyclocondensation | Azetidine | organic-chemistry.org |

Reductive Methodologies for Azetidine Scaffold Generation (e.g., from β-Lactams)

As previously mentioned in the context of cycloaddition reactions, the reduction of β-lactams (azetidin-2-ones) is a reliable and common method for obtaining the saturated azetidine ring. rsc.orgnih.govrsc.org Various reducing agents can be employed for this purpose, with the choice often depending on the other functional groups present in the molecule.

Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). nih.govrsc.org The reduction of C-3 functionalized azetidin-2-ones with sodium borohydride in the presence of indium(III) chloride has also been reported to proceed with high diastereoselectivity. rsc.org It is important to consider that the Lewis acidic nature of some reducing agents or additives can potentially induce ring-opening of the strained azetidine product. rsc.org

| Starting Material | Reducing Agent | Product | Reference |

| Azetidin-2-one (β-Lactam) | LiAlH₄ | Azetidine | nih.gov |

| Azetidin-2-one (β-Lactam) | DIBAL-H, Chloroalanes | Azetidine | rsc.org |

| C-3 functionalized azetidin-2-one | NaBH₄, InCl₃ | 2,3-disubstituted 1-arylazetidine | rsc.org |

Direct Functionalization Strategies on Azetidine Rings

Direct functionalization of a pre-formed azetidine ring is a powerful strategy for introducing molecular complexity at a late stage of a synthesis. This approach avoids the need to carry sensitive functional groups through a multi-step synthesis of the ring itself.

One prominent strategy involves the ortho-C-H functionalization of aryl azetidines. The nitrogen atom of the azetidine ring can act as a directing group, facilitating regioselective lithiation at the ortho-position of an attached aromatic ring. nih.govlookchem.com This allows for the introduction of various substituents. For instance, using n-hexyllithium, 1-methyl-2-phenylazetidine (B1633450) can be selectively lithiated at the ortho position, which can then be quenched with an electrophile. lookchem.com The coordinating ability of the azetidine nitrogen is crucial for this observed reactivity and regioselectivity. nih.gov By carefully selecting the reaction conditions, even exhaustive functionalization of an associated aryl ring can be achieved, leading to di-, tri-, tetra-, and even pentasubstituted patterns. nih.gov

Another approach involves the functionalization of the azetidine nitrogen itself. In the context of macrocyclic peptides, a 3-aminoazetidine (3-AAz) unit can be incorporated, and subsequent modifications can be performed on the azetidine nitrogen after cyclization. researchgate.net This includes chemoselective deprotection and substitution via acylation or sulfonylation, or through click chemistry using an alkyne-functionalized carbamate (B1207046) on the nitrogen. researchgate.net

Strain-release strategies also offer a pathway to functionalized azetidines. Highly strained 1-azabicyclo[1.1.0]butanes (ABB) can be opened by various nucleophiles. organic-chemistry.org A method developed by Aggarwal and co-workers uses the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters, which, after a 1,2-metalate rearrangement, yields 3,3-disubstituted azetidines. rsc.org This highlights how the high ring strain of precursors can be harnessed to construct functionalized azetidine rings. rsc.org

| Method | Description | Key Reagents | Application |

| Ortho-Directed Lithiation | The azetidine ring directs lithiation to the ortho-position of an attached aryl ring, enabling subsequent functionalization. nih.govlookchem.com | n-Hexyllithium, Schlosser's superbase (nBuLi/tBuOK) | Regioselective introduction of substituents on aryl azetidines. nih.gov |

| N-Functionalization | Modification of the azetidine nitrogen, often after incorporation into a larger structure like a peptide. researchgate.net | Deprotection agents, acylating/sulfonylating agents, click chemistry reagents | Late-stage diversification of complex molecules. researchgate.net |

| Strain-Release Functionalization | Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butane with nucleophiles or electrophiles. rsc.orgorganic-chemistry.org | Organometal reagents, Boronic esters, t-BuLi | Synthesis of diverse, substituted azetidines. rsc.org |

Synthesis of the Cyclobutanol Moiety

The construction of the cyclobutanol ring is a critical part of synthesizing the target scaffold. Various methods have been developed to create this four-membered carbocycle, often leveraging cycloadditions, reductions of ketone precursors, or strain-release pathways.

The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutane rings. nih.gov These reactions involve the combination of two two-carbon components (alkenes, allenes, ketenes) to form the four-membered ring. Significant advancements have been made to conduct these reactions under milder conditions with broader substrate scope, including methods mediated by visible light, organic catalysts, and transition metals. nih.gov

A particularly effective technique for challenging substrates is the use of high pressure. Hyperbaric [2+2] cycloaddition reactions, often conducted at pressures around 15 kbar, can promote the formation of cyclobutane cores that are difficult to access under thermal or photochemical conditions. ru.nlresearchgate.net For example, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a key hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl vinyl ether. ru.nlresearchgate.net This approach allows for the creation of cyclobutanes with multiple points for further diversification. ru.nl The reaction between sulfonyl allenes and vinyl ethers likely proceeds through a polar mechanism. ru.nl

| Reactants | Conditions | Product Type | Yield | Reference |

| Arenesulfonyl allenes + Benzyl vinyl ether | 15 kbar, 50°C, Et2O/CH2Cl2 | Substituted Cyclobutanone (B123998) Precursor | 83% | ru.nl |

| Ethenesulfonyl fluoride (B91410) + tert-Butyl vinyl ether | High Pressure | 1,2-Disubstituted Cyclobutane | N/A | scispace.com |

| Dichloroketene + Chiral allene | N/A | Chiral Cyclobutenone | Good | mdpi.com |

The reduction of a cyclobutanone to a cyclobutanol is a direct and common method for installing the hydroxyl group. The stereochemical outcome of this reduction is of significant interest. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol, often exceeding 90%. acs.org This selectivity can be further improved by lowering the reaction temperature or using less polar solvents. acs.org Computational analysis suggests that this preference is governed by torsional strain, which favors the anti-facial hydride attack, consistent with the Felkin-Anh model. acs.org

A variety of reducing agents can be employed. Noyori's asymmetric transfer hydrogenation conditions (using a RuCl(S,S)-Tsdpen catalyst) and CBS (Corey-Bakshi-Shibata) reduction protocols have been successfully used for the enantioselective reduction of various cyclobutanones and benzocyclobutenones, yielding chiral cyclobutanols with high enantiomeric excess (ee). nih.govrsc.org For instance, CBS reduction of 3,3-disubstituted cyclobutanones can provide cyclobutanols in excellent yield and ee (e.g., 93% yield, 91% ee). nih.gov

Strain-release amination is a novel strategy that harnesses the potential energy stored in highly strained ring systems to form new bonds. nih.govanu.edu.au This method allows for the direct attachment of cyclobutane groups to amines, which are among the most common nucleophiles in medicinal chemistry. nih.gov

The strategy often employs bicyclo[1.1.0]butanes (BCBs) as the strained precursor. These molecules possess a highly strained central C-C bond that is susceptible to cleavage. By activating the BCB, for example with an arylsulfonyl group, the ring can be opened by an amine nucleophile under relatively mild conditions to afford a 1,3-disubstituted cyclobutane amine. nih.gov This method is chemoselective for amines even in the presence of other nucleophilic groups like hydroxyls. nih.gov More recently, photoredox-catalyzed radical strain-release cascades have been developed, using α-silylamines as radical precursors and BCBs as acceptors to create structurally diverse polysubstituted cyclobutanes. rsc.orgresearchgate.net

The construction of the this compound scaffold can be envisioned through the nucleophilic addition of azetidine to a suitable cyclobutane precursor. One such precursor is a cyclobutanone. The addition of a secondary amine like azetidine to a cyclobutanone would form a hemiaminal, which is typically unstable but could be a key intermediate.

Alternatively, nucleophilic addition can occur in the context of a conjugate addition. In the synthesis of a cyclobutanol library, amino groups were incorporated with moderate to excellent diastereoselectivity through a conjugate addition of amines to four-membered ring scaffolds. ru.nlresearchgate.net Another powerful approach involves the ring-opening of donor-acceptor (D-A) cyclobutanes. uwo.ca These activated cyclobutanes can undergo ring-opening and subsequent nucleophilic addition under mild conditions to generate substituted products in good yields. uwo.ca This provides a scaffold that can be used to access various cyclic compounds. uwo.ca

Convergent and Divergent Synthesis Strategies for the this compound Scaffold

The assembly of complex molecules like this compound can be approached through either convergent or divergent synthetic plans, which offer flexibility and efficiency in generating analogs for structure-activity relationship studies.

A divergent synthesis begins with a common core scaffold which is then elaborated into a library of diverse structures. nih.gov For the this compound scaffold, one could imagine a central intermediate, such as a cyclobutane with orthogonal protecting groups or reactive handles at positions 1 and 2. For instance, a chiral bromocyclobutene can serve as a common scaffold that is diversified into various 1,2,3,4-tetrasubstituted cyclobutane products. nih.gov Catalyst-controlled regiodivergent strategies are particularly powerful, allowing access to different constitutional isomers from the same starting materials. nih.govresearchgate.net For example, by switching between a Cu(I) and a Cu(II) catalytic system, the hydrophosphination of acyl bicyclo[1.1.0]butanes can be directed to selectively produce either 1,1,3- or 1,2,3-trisubstituted cyclobutanes. nih.govresearchgate.net This principle could be applied to the addition of azetidine and an oxygen nucleophile to a strained precursor, where the choice of catalyst could dictate the final substitution pattern and stereochemistry on the cyclobutane ring.

Formation of the Azetidine-Cyclobutanol Linkage

The key chemical challenge in synthesizing this compound is the creation of the bond between the azetidine nitrogen and the carbon of the cyclobutanol ring. Several synthetic strategies can be envisaged, primarily involving either the reaction of pre-formed rings or the cyclization of a common acyclic precursor.

One of the most direct methods for forming such a linkage is through nucleophilic substitution or ring-opening reactions. For instance, a pre-synthesized cyclobutanol derivative bearing a suitable leaving group at the C2 position could react with azetidine. Alternatively, the ring-opening of an epoxide, such as cyclobutene (B1205218) oxide, by azetidine would yield the corresponding amino alcohol.

A powerful and elegant approach for the formation of azetidinol (B8437883) structures is the aza-Yang cyclization, a photochemical reaction. nih.gov This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited ketone, followed by radical cyclization to form the four-membered ring. nih.gov In a relevant study, the photolysis of phenacyl amines was investigated. While free amines led to charge transfer and elimination, protonation of the amine enabled the photochemical cyclization to proceed, yielding azetidinols as single diastereomers. nih.gov This highlights a viable pathway where an appropriately designed precursor could cyclize to form the desired azetidine-cyclobutanol scaffold directly.

Another major class of reactions for constructing four-membered rings is the [2+2] cycloaddition. nih.govnsf.gov These reactions involve the combination of two two-atom components (like an alkene and an imine) to form a cyclobutane or azetidine ring. A plausible strategy could involve the [2+2] cycloaddition of an enol ether of cyclobutanone with a suitable nitrogen-containing component, followed by reduction. The stereochemical outcome of such cycloadditions can often be controlled, offering a route to specific diastereomers. nih.govnih.gov

Strain-release reactions of highly strained molecules also provide an entry into substituted azetidine systems. nih.gov For example, the reaction of azabicyclo[1.1.0]butane with organometallic reagents can produce various substituted azetidines. nih.gov By starting with a functionalized azabicyclo[1.1.0]butyl carbinol, a rearrangement could potentially lead to the desired 2-substituted cyclobutanol-azetidine structure. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The structure of this compound contains two stereocenters at positions C1 and C2 of the cyclobutanol ring. Consequently, the molecule can exist as two pairs of enantiomers (cis and trans diastereomers). Achieving control over both relative (cis/trans) and absolute (R/S) stereochemistry is a primary goal of any synthetic effort.

Diastereoselective Synthesis

Diastereoselectivity can often be achieved by carefully choosing the reaction methodology and conditions. As mentioned, the aza-Yang cyclization of protonated phenacyl amines has been shown to form azetidinols as single diastereomers, indicating a high degree of facial selectivity during the cyclization step. nih.gov

Ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) are also powerful for creating functionalized cyclobutanes with high diastereoselectivity. nih.govnih.gov In one study, a copper(I)-catalyzed hydrophosphination of acyl BCBs yielded 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.govnih.gov A different catalytic system using copper(II) led to 1,2,3-trisubstituted products with diastereomeric ratios (d.r.) of up to >20:1. nih.govnih.gov While not a direct synthesis of the target molecule, these results demonstrate that the inherent strain and geometry of BCB precursors can be used to control the stereochemistry of substituents on a cyclobutane ring.

The table below summarizes the diastereoselectivity achieved in the synthesis of cyclobutane analogs using a catalyst-controlled hydrophosphination of acyl bicyclobutanes.

| Entry | Catalyst System | Product Type | Diastereomeric Ratio (d.r.) |

| 1 | Cu(I) | 1,1,3-functionalized cyclobutane | Single diastereoisomer |

| 2 | Cu(II) | 1,2,3-trisubstituted cyclobutane | >20:1 |

Table based on data for the hydrophosphination of acyl bicyclobutanes, demonstrating high diastereoselectivity. nih.govnih.gov

Furthermore, [2+2] cycloadditions are well-known for their potential for high diastereoselectivity. nih.gov For example, the reaction of 2-aminomalonates with chalcones afforded highly functionalized azetidines with excellent diastereoselectivities. nih.gov The choice of reactants, catalysts, and reaction conditions plays a crucial role in directing the stereochemical outcome.

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound requires the use of chiral information at some stage of the synthesis. This can be accomplished by using a chiral starting material, a chiral auxiliary, or a chiral catalyst.

Catalytic enantioselective [2+2] cycloadditions have been developed that allow for the construction of cyclobutanes with high enantioselectivity. nih.gov These methods often employ chiral Lewis acids or other catalysts to control the facial selectivity of the cycloaddition. An enantioselective isomerization combined with a stereoselective [2+2] cycloaddition has been used to access bicyclic systems, which are precursors to functionalized cyclobutanes. nsf.govnih.gov Adapting such a strategy could provide a viable route to enantiomerically enriched this compound.

Reactivity Governed by Ring Strain in the Azetidine Moiety

The reactivity of the azetidine ring is largely dictated by its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to various transformations that relieve this energetic penalty.

Ring-Opening Reactions of the Azetidine Ring

The considerable strain within the four-membered azetidine ring makes it prone to ring-opening reactions, which can be initiated under various conditions. rsc.orgresearchwithrutgers.comresearchgate.net Activation of the ring, often through protonation or acylation of the nitrogen atom, enhances its susceptibility to nucleophilic attack, making the nitrogen a better leaving group. rsc.orgalmerja.com

One documented pathway involves an acid-mediated intramolecular ring-opening decomposition. nih.gov For instance, certain N-substituted aryl azetidines with a pendant amide group have been shown to undergo this transformation. Under acidic conditions, the amide's carbonyl oxygen can act as an internal nucleophile, attacking the azetidine ring to initiate cleavage. nih.gov This process is sensitive to the structure of the molecule; expanding the azetidine to a five-membered pyrrolidine (B122466) ring or increasing the length of the alkyl chain between the amide and the azetidine can inhibit this decomposition pathway. nih.gov

Recent studies have highlighted enantioselective desymmetrization of azetidines using nucleophiles like thiols, catalyzed by a chiral phosphoric acid, after activating the azetidine ring by acylation. rsc.org Organometallic reagents have also been used to open N-acyl-azetidines to form ketones, a reaction facilitated by the formation of a stable tetrahedral intermediate due to the ring strain and nitrogen pyramidalization. rsc.org

| Reactant Type | Conditions/Reagents | Product Type | Key Finding |

|---|---|---|---|

| N-Substituted Azetidine with Pendant Amide | Acidic pH | Ring-Opened Lactam | Intramolecular nucleophilic attack by the amide group leads to ring cleavage. nih.gov |

| N-Acyl-azetidine | Organometallic Reagents (e.g., Grignard) | γ-Amino Ketone | Ring strain facilitates the formation of a stable tetrahedral intermediate. rsc.org |

| N-Acyl-azetidine (with 3,4,5-trimethoxybenzoyl group) | Thiols, Chiral Phosphoric Acid Catalyst | Enantioenriched γ-Amino Thioether | Catalytic, enantioselective desymmetrization is possible. rsc.org |

Functionalization Reactions on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring serves as a key handle for various functionalization reactions. It can be readily acylated or sulfonylated, which not only modifies the properties of the molecule but can also serve as an activation step for subsequent reactions like ring-opening. rsc.orgresearchgate.net

In the context of complex molecule synthesis, such as in peptidomimetics, the azetidine nitrogen is a site for late-stage functionalization. researchgate.netnih.gov For example, after incorporating a 3-aminoazetidine (3-AAz) unit into a macrocyclic peptide, the azetidine nitrogen can be chemoselectively deprotected and substituted. researchgate.netnih.gov This allows for the attachment of various functional groups, such as dyes or biotin (B1667282) tags, without degrading the strained four-membered ring, even under strongly acidic deprotection conditions used for other parts of the molecule. researchgate.net Furthermore, N-alkyl groups on the azetidine ring can act as effective directing groups in reactions like ortho-lithiation of an attached aryl ring. nih.govlookchem.com

C-H Activation and Functionalization on the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring offers a powerful method for introducing substituents. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed as a synthetic route to produce functionalized azetidines. rsc.org

Another significant strategy involves the α-lithiation of N-substituted azetidines. nih.gov When an electron-withdrawing group (like Boc) is attached to the nitrogen, treatment with a strong base leads to exclusive deprotonation at the adjacent C2 position. The resulting lithiated intermediate can be trapped with various electrophiles to yield C2-functionalized azetidines. nih.gov Interestingly, the stereochemical outcome of these reactions can be highly selective due to the dynamics at the azetidine nitrogen and the configurational lability of the lithiated intermediate. nih.gov

Furthermore, a sequential Cβ–H/Cα–C activation strategy has been applied to N-protected azetidine-2-carboxylic acid. This allows for the introduction of aryl groups and subsequent diversification, highlighting the utility of azetidines as scaffolds for creating structurally complex nitrogenous compounds. nih.gov

| Reaction Type | Substrate | Key Reagents/Catalyst | Product |

|---|---|---|---|

| γ-C(sp³)–H Amination | Picolinamide-protected amine | Palladium(II) | Functionalized Azetidine rsc.org |

| α-Lithiation/Electrophilic Trap | N-Boc-azetidine | Organolithium base, Electrophile | C2-Substituted Azetidine nih.gov |

| Cβ–H/Cα–C Activation | N-Protected Azetidine-2-carboxylic acid | Pd(OAc)₂, Aryl-I | Diversified Azetidine Derivatives nih.gov |

Reactivity of the Cyclobutanol Moiety

The cyclobutanol portion of the molecule also possesses inherent reactivity associated with its four-membered ring and the versatile hydroxyl group.

Reactions of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The hydroxyl group of the cyclobutanol moiety can undergo typical alcohol reactions. Oxidation provides a straightforward route to the corresponding cyclobutanone. wikipedia.orgresearchgate.net This transformation can be achieved using various catalytic systems, including iron or ruthenium-based catalysts. researchgate.net

The hydroxyl group can also be converted into ethers or esters. Esterification, for instance with p-bromobenzoyl chloride, is a common method used to create crystalline derivatives for X-ray structural analysis. nih.gov Etherification can be achieved via a two-step process starting with the deprotonation of the alcohol. For example, reaction with a strong base like sodium metal generates a sodium cyclobutoxide intermediate. btcpharmtech.com This alkoxide is a potent nucleophile that can subsequently react with alkyl halides to form cyclobutyl ethers in a Williamson-type synthesis. btcpharmtech.com

Ring-Opening Reactions of the Cyclobutane Ring

Similar to the azetidine ring, the cyclobutane ring is strained (ring strain of ~26.4 kcal/mol) and can undergo ring-opening reactions, although it is generally more stable than cyclopropane. researchgate.netpharmaguideline.com These reactions can be promoted under various conditions, including thermal, photochemical, acidic, basic, or reducing conditions. researchgate.net

A common ring-opening reaction is catalytic hydrogenation. In the presence of catalysts like nickel or platinum, the cyclobutane ring can be cleaved to afford the corresponding open-chain alkane. pharmaguideline.comslideshare.net The reactivity towards hydrogenation generally decreases as the ring size increases. pharmaguideline.com

For cyclobutanol derivatives specifically, other ring-opening pathways have been explored. For example, 1-aryl-substituted cyclobutanols can undergo a silver-catalyzed ring-opening to form an open-chain alkyl radical. This radical can then be trapped by other reagents or undergo intramolecular cyclization to form different products, such as 1-tetralones. georganics.sk Alkenyl cyclobutanols have also been shown to participate in catalyst-free rearrangement cascades that involve ring expansion to form cyclopentanones. georganics.sk

Stereochemical Transformations of the Cyclobutane Ring

The stereochemistry of the cyclobutane ring in this compound derivatives can be manipulated through various chemical transformations. The inherent ring strain of the cyclobutane moiety, coupled with the influence of the adjacent azetidine ring, governs the stereochemical course of these reactions.

One key transformation is the oxidation of the secondary alcohol to a ketone, which temporarily removes a stereocenter. Subsequent reduction of the resulting cyclobutanone can then proceed with varying degrees of stereoselectivity, depending on the nature of the reducing agent and the steric environment created by the azetidinyl substituent. For instance, the use of bulky reducing agents may favor the formation of the trans-isomer, where the hydroxyl group is oriented away from the azetidine ring to minimize steric hindrance.

Another important class of stereochemical transformations involves reactions that proceed via ring-opening and ring-closing mechanisms. Acid-catalyzed rearrangement of the cyclobutanol, for example, can lead to the formation of substituted cyclopentylamines through a carbocation intermediate. The stereochemistry of the final product is influenced by the preferred conformation of this intermediate, which seeks to alleviate ring strain.

Furthermore, substitution reactions at the C1 position of the cyclobutane ring can proceed with either retention or inversion of configuration, depending on the reaction mechanism (SN1 vs. SN2). The proximity and electronic nature of the azetidine nitrogen can influence the stability of carbocationic intermediates in SN1-type reactions, thereby affecting the stereochemical outcome.

Below is a table summarizing potential stereochemical transformations of a generic this compound derivative.

| Starting Material (Isomer) | Reagents and Conditions | Major Product (Isomer) | Reaction Type |

| cis-2-(Azetidin-1-yl)cyclobutan-1-ol | 1. PCC, CH₂Cl₂; 2. NaBH₄, MeOH | trans-2-(Azetidin-1-yl)cyclobutan-1-ol | Oxidation-Reduction |

| cis-2-(Azetidin-1-yl)cyclobutan-1-ol | H₂SO₄, heat | 3-(Azetidin-1-yl)cyclopentene | Rearrangement |

| trans-2-(Azetidin-1-yl)cyclobutan-1-ol | 1. MsCl, Et₃N; 2. NaN₃, DMF | cis-1-Azido-2-(azetidin-1-yl)cyclobutane | SN2 Substitution |

Interplay of Azetidine and Cyclobutanol Ring Systems on Reactivity

The chemical reactivity of this compound is a direct consequence of the symbiotic and sometimes conflicting influences of the azetidine and cyclobutanol ring systems. The azetidine ring, with its inherent strain energy of approximately 25.4 kcal/mol, is prone to ring-opening reactions. rsc.org Conversely, the cyclobutane ring also possesses significant strain (around 26 kcal/mol), making it susceptible to rearrangements that can expand the ring to a less strained cyclopentyl system. researchgate.net

The nitrogen atom of the azetidine ring can act as a nucleophile or a base, participating in reactions that can trigger transformations in the adjacent cyclobutanol ring. For example, intramolecular assistance from the azetidine nitrogen can facilitate the displacement of a leaving group at the C1 position of the cyclobutane ring.

Conformational Effects on Reaction Pathways

The conformation of the this compound system plays a critical role in determining its reactivity. Both the azetidine and cyclobutane rings are non-planar and undergo rapid ring-puckering. The substituent at the C2 position of the cyclobutane ring can influence the conformational preference of the ring puckering. nih.gov

In contrast, the trans-isomer would exhibit different conformational preferences, potentially leading to different reaction outcomes. The steric bulk of the azetidine ring can direct incoming reagents to the opposite face of the cyclobutane ring, leading to high stereoselectivity in certain reactions.

The puckered nature of the cyclobutane ring means that substituents can occupy pseudo-axial or pseudo-equatorial positions. The energetic barrier to ring-flipping is relatively low, but the presence of the bulky azetidinyl group can create a significant energetic preference for a conformation where this group occupies a pseudo-equatorial position to minimize steric strain. This conformational locking can have a profound effect on the stereochemical course of reactions occurring on the cyclobutane ring.

The table below illustrates how different conformations might favor specific reaction pathways.

| Conformer | Key Feature | Favored Reaction Pathway |

| cis-Isomer (Intramolecular H-bonding) | Proximity of OH and Azetidine N | Concerted reactions involving both functional groups |

| trans-Isomer (Pseudo-equatorial azetidinyl) | Steric shielding of one face | Attack of reagents from the less hindered face |

| Puckered Ring Conformation | Defined axial/equatorial positions | Stereospecific eliminations or substitutions |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

A complete NMR analysis is crucial for confirming the connectivity and stereochemistry of 2-(Azetidin-1-yl)cyclobutan-1-ol. This would involve a suite of experiments.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)To fully characterize the molecule, both 1D (¹H and ¹³C) and 2D NMR experiments would be required.nih.gov

¹H NMR would provide information on the chemical environment of each proton, their integrations indicating the number of protons, and splitting patterns suggesting adjacent protons.

¹³C NMR would identify the number of unique carbon environments.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the cyclobutane (B1203170) and azetidine (B1206935) rings. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, assigning the carbon signals based on the known proton assignments. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons and confirming the connection between the azetidine nitrogen and the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, providing critical information for determining the relative stereochemistry (cis/trans) of the substituents on the cyclobutane ring.

Without experimental spectra, a data table of chemical shifts and correlations cannot be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. bldpharm.com High-resolution mass spectrometry (HRMS) would be needed to confirm the elemental composition (C₇H₁₃NO) of this compound. The fragmentation pattern, likely involving cleavage of the cyclobutane ring and loss of small neutral molecules, would provide further structural confirmation. nist.govnist.gov This experimental data is not currently available.

| Analysis Type | Information Yielded | Status |

| Molecular Ion Peak (M+) | Confirms molecular weight | Data Not Available |

| High-Resolution MS | Confirms elemental formula | Data Not Available |

| Fragmentation Pattern | Provides structural clues | Data Not Available |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a straightforward method for identifying the functional groups present in a molecule. nist.gov For this compound, the spectrum would be expected to show characteristic absorption bands. researchgate.netchemicalbook.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Status |

| O-H Stretch (Alcohol) | ~3200-3600 (broad) | Data Not Available |

| C-H Stretch (Aliphatic) | ~2850-3000 | Data Not Available |

| C-N Stretch (Amine) | ~1000-1250 | Data Not Available |

| C-O Stretch (Alcohol) | ~1050-1150 | Data Not Available |

The absence of a published IR spectrum prevents the confirmation and precise assignment of these functional group vibrations.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. researchgate.net This technique would unambiguously establish the cis/trans relationship of the substituents and the puckering of the four-membered rings. To perform this analysis, a suitable single crystal of this compound or a derivative would be required. No crystallographic data for this compound has been deposited in crystallographic databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) would be essential for studying its enantiomers. CD spectroscopy, often coupled with quantum chemical calculations, can be used to determine the absolute configuration of the enantiomers and assess their enantiomeric purity. Such studies have not been published for this compound.

Theoretical and Computational Chemistry of 2 Azetidin 1 Yl Cyclobutan 1 Ol

Quantum Chemical Calculations (e.g., DFT Studies) for Geometric and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecular systems. For 2-(azetidin-1-yl)cyclobutan-1-ol, DFT studies are instrumental in predicting its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density within the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the azetidine (B1206935) and cyclobutane (B1203170) rings, coupled with the rotational freedom of the bond connecting them, gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable arrangements (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Computational studies can map out the potential energy landscape, revealing the relative energies of different conformers. These calculations typically involve systematically rotating key dihedral angles and calculating the corresponding single-point energies to identify low-energy conformations. Full geometry optimization of these initial structures then leads to the identification of the true energy minima. The results of these analyses are often visualized as contour plots or multi-dimensional graphs showing energy as a function of specific geometric parameters.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. studyorgo.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov For this compound, molecular orbital analysis can pinpoint the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is often localized on the nitrogen atom of the azetidine ring due to its lone pair of electrons, making this site a likely candidate for electrophilic attack. The LUMO, on the other hand, might be distributed across the strained C-C bonds of the cyclobutane ring or the C-N bonds of the azetidine ring, indicating potential sites for nucleophilic attack.

Table 1: Key Quantum Chemical Descriptors for this compound (Illustrative Data)

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 to 2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.0 to 10.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 1.5 to 2.5 D |

Note: The values presented in this table are illustrative and would be determined with greater precision through specific DFT calculations using a chosen functional and basis set.

Reaction Mechanism Studies

Computational chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions involving this compound. These studies can elucidate the step-by-step processes of bond breaking and formation, identify key intermediates, and determine the energy barriers that govern reaction rates.

Transition State Characterization for Synthetic Routes

For any proposed synthetic route to or from this compound, identifying the transition state structures is of paramount importance. A transition state represents the highest energy point along the reaction coordinate and its structure reveals the critical geometry that molecules must adopt to transform from reactants to products.

Computational methods can locate and characterize these fleeting structures. By calculating the vibrational frequencies of a proposed transition state, chemists can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in predicting its feasibility and rate.

Computational Prediction of Reactivity and Selectivity

Beyond elucidating reaction mechanisms, computational models can predict the reactivity of this compound and the selectivity of its reactions. By comparing the activation energies for different possible reaction pathways, it is possible to predict which products will be formed preferentially.

For instance, in reactions involving the opening of one of the strained rings, computational studies can help determine whether the azetidine or the cyclobutane ring is more likely to react under specific conditions. Factors such as the nature of the attacking reagent and the solvent can be incorporated into the calculations to provide a more accurate prediction of the reaction outcome. This predictive capability is invaluable for designing efficient and selective synthetic strategies.

Strain Energy Analysis of Azetidine and Cyclobutane Rings within the Hybrid Scaffold

A defining feature of this compound is the presence of two strained rings: a four-membered azetidine ring and a four-membered cyclobutane ring. Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and steric hindrance across the ring (transannular strain). libretexts.org This inherent strain has a profound impact on the molecule's geometry, stability, and reactivity.

The total strain energy of the molecule is a combination of the strain in each individual ring, as well as any additional strain introduced by their fusion. The cyclobutane ring possesses significant angle and torsional strain, with a total strain energy of approximately 26.3 kcal/mol. masterorganicchemistry.com The azetidine ring also exhibits considerable strain due to its constrained geometry.

Computational methods can be used to quantify the strain energy in this compound. This is often done by comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. The difference in these values provides an estimate of the total strain energy. Understanding the distribution of this strain energy within the molecule can help to predict which bonds are most likely to be cleaved in chemical reactions, as the release of ring strain can be a powerful thermodynamic driving force. walisongo.ac.id For example, reactions that lead to the opening of either the azetidine or cyclobutane ring are often favored due to the relief of this inherent strain.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique allows for the exploration of conformational flexibility, solvent effects, and intermolecular interactions by solving Newton's equations of motion for a system of atoms. For a molecule such as this compound, MD simulations could provide significant insights into its structural and energetic properties.

However, a comprehensive search of publicly available scientific literature and databases has revealed no specific molecular dynamics simulation studies conducted on this compound. The following discussion, therefore, outlines the theoretical applications and potential insights that could be gained from such simulations, based on general principles of computational chemistry and studies of analogous structures.

Conformational Flexibility:

The conformational landscape of this compound is dictated by the puckering of the cyclobutane ring, the orientation of the azetidine ring, and the rotation around the C-C and C-N bonds connecting the rings and the hydroxyl group. MD simulations would be instrumental in exploring the potential energy surface of the molecule and identifying the most stable, low-energy conformations.

Key aspects that could be investigated include:

Cyclobutane Ring Puckering: The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. MD simulations could quantify the energy barrier for ring inversion and the preferred puckering angle.

Relative Orientation of Substituents: The simulations would reveal the most probable spatial arrangements of the azetidinyl and hydroxyl groups relative to each other (cis/trans isomerism) and their axial or equatorial positioning on the cyclobutane ring.

Interactions with Solvent:

By simulating the molecule in a solvent box (e.g., water), MD simulations can elucidate how the solvent influences the conformational preferences of this compound. The simulations would provide data on:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the polar hydroxyl and amino groups.

Hydrogen Bonding with Solvent: The dynamics of hydrogen bond formation and breaking between the solute and solvent molecules. This would be crucial for understanding the molecule's solubility and how it interacts with its environment.

Research Findings:

As no specific research on the molecular dynamics of this compound has been published, there are no detailed research findings or data tables to present. Studies on similar substituted cyclobutane systems suggest a complex interplay of steric and electronic effects that govern their conformational preferences. For instance, research on other cyclobutanol (B46151) derivatives has highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations. ru.nl

If such a study were to be conducted, the findings would likely be presented in data tables summarizing key structural and energetic parameters.

Hypothetical Data Tables:

The following are examples of data tables that could be generated from a molecular dynamics study of this compound. It is important to note that the data presented here is purely illustrative and not based on actual experimental or computational results.

Table 1: Hypothetical Conformational Analysis of this compound

This table would typically show the relative energies and populations of different stable conformers identified during the simulation.

| Conformer | Dihedral Angle (HO-C-C-N) (°) | Puckering Amplitude (Å) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.25 | 0.0 | 65 |

| B | 180 | 0.23 | 1.5 | 25 |

| C | -60 | 0.26 | 2.8 | 10 |

Table 2: Hypothetical Hydrogen Bond Analysis from MD Simulations

This table would quantify the characteristics of the potential intramolecular hydrogen bond.

| Hydrogen Bond | Donor | Acceptor | Average Distance (Å) | Average Angle (°) | Occupancy (%) |

| Intramolecular | O-H | N (Azetidine) | 2.1 | 165 | 75 |

Medicinal Chemistry and Chemical Biology Perspectives on the 2 Azetidin 1 Yl Cyclobutan 1 Ol Scaffold

Scaffold Design Principles in Drug Discovery

The rational design of molecular scaffolds is fundamental to modern drug discovery. The 2-(azetidin-1-yl)cyclobutan-1-ol scaffold serves as a compelling example of how innovative architectural motifs can be employed to explore new chemical space and engineer molecules with enhanced drug-like properties.

Utility as Three-Dimensional Scaffolds and Bioisosteres

In an effort to move beyond the predominantly flat structures that have historically characterized many drug molecules, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds. These scaffolds introduce a greater degree of spatial complexity, which can lead to improved target binding, enhanced selectivity, and more favorable physicochemical properties. The this compound scaffold, with its fused and pendant small rings, provides a rigid and well-defined 3D conformation.

This scaffold is particularly valuable as a bioisostere for aromatic systems. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit comparable biological responses. By replacing a planar phenyl group or other aromatic heterocycles with the non-planar 2-(azetidin-1-yl)cyclobutanol moiety, chemists can escape the "flatland" of traditional drug design and introduce novel vectoral orientations of substituents. This can lead to new and potentially more specific interactions within a protein's binding pocket.

Modulation of Molecular Properties

Conformational Rigidity/Flexibility : The four-membered rings of the scaffold impart a significant degree of conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. While rigid, the scaffold is not completely locked in a single conformation. The puckering of the cyclobutane (B1203170) ring and the rotational freedom around the bond connecting the two rings allow for a degree of controlled flexibility. This balance is advantageous, as it allows the molecule to adapt to the specific topology of the target's binding site.

Role in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how changes in a molecule's structure affect its biological activity. The this compound scaffold offers multiple points for chemical diversification, making it an excellent platform for SAR exploration.

Impact on Target Binding and Selectivity

The precise stereochemistry and substitution pattern of the this compound core can have a profound effect on how a molecule binds to its target and its selectivity for that target over others. The relative orientation of the hydroxyl and azetidine (B1206935) groups (cis or trans) results in distinct stereoisomers, each presenting a unique 3D pharmacophore.

The hydroxyl group can act as a hydrogen bond donor or acceptor, while the azetidine nitrogen can function as a hydrogen bond acceptor or a basic center. The defined spatial arrangement of these features, dictated by the rigid scaffold, can lead to highly specific interactions with amino acid residues in the target's active site. By systematically modifying substituents on either ring, medicinal chemists can probe the steric and electronic requirements of the binding pocket to optimize potency and selectivity.

Influence on Metabolic Stability and Clearance

A drug candidate's metabolic stability is a critical determinant of its pharmacokinetic profile and in vivo efficacy. The this compound scaffold can offer advantages in this area. Saturated aliphatic rings, like cyclobutane and azetidine, are often less prone to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings. Replacing a metabolically vulnerable aromatic group with this more stable scaffold can block common metabolic pathways, potentially increasing the drug's half-life and reducing its clearance.

However, the scaffold itself is not metabolically inert. Potential metabolic pathways could include N-dealkylation of the azetidine ring or oxidation at other positions on the cyclobutane ring. A thorough understanding of the metabolic fate of any compound incorporating this scaffold is therefore a necessary component of the drug development process.

Integration into Complex Molecular Architectures and Combinatorial Libraries

The synthetic accessibility of the this compound scaffold makes it a versatile building block for the construction of more complex molecules. The hydroxyl group and the secondary amine of the azetidine provide convenient chemical handles for further elaboration, allowing for its incorporation into a wide array of molecular architectures.

This scaffold is also well-suited for the generation of combinatorial libraries. By reacting the core scaffold with a diverse collection of chemical building blocks, large libraries of related compounds can be rapidly synthesized. This parallel synthesis approach allows for the efficient exploration of the chemical space surrounding the scaffold, which can accelerate the identification of initial "hit" compounds and facilitate their subsequent optimization into "lead" candidates.

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested scientific article.

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings, datasets, or publications pertaining to the chemical compound "this compound" in the context of medicinal chemistry, chemical biology, or as a scaffold for chemical probe development could be located. The requested article, which was to be strictly focused on the design of ligands, molecular tools, peptide mimicry, and non-natural amino acid incorporation using this specific compound, cannot be generated due to the absence of relevant scientific literature.

The search for information on the synthesis, biological activity, and applications of "this compound" and its derivatives in the specified areas of chemical biology and medicinal chemistry did not yield any direct results. Broader searches on related structures, such as azetidine and cyclobutane derivatives, provided generalized information on their utility in drug discovery and as peptide mimetics. For instance, various azetidin-2-one (B1220530) derivatives have been explored for their biological activities, and cyclobutane-containing amino acids have been utilized in constructing peptide mimics. However, none of the available literature specifically mentions or provides data on the "this compound" scaffold.

Without any foundational research on this specific compound, it is impossible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of data tables and the discussion of detailed research findings are contingent on the existence of such data in published, peer-reviewed sources. As no such sources could be identified, the generation of the requested article would require speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and would violate the explicit instructions provided.

Therefore, we must conclude that the requested article on "" cannot be written at this time due to a lack of available scientific information.

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-1-yl)cyclobutan-1-ol, and what experimental conditions optimize yield?

Methodological Answer: The synthesis of azetidine-containing cyclobutanol derivatives typically involves:

- Cyclobutanol Ring Formation : Cyclobutanol precursors can be synthesized via [2+2] cycloaddition or Grignard additions to cyclic ketones (e.g., cyclobutanone). For example, 1-(4-bromophenyl)cyclobutan-1-ol was synthesized via Grignard reaction with 63% yield .

- Azetidine Introduction : Azetidine groups are introduced via nucleophilic substitution or coupling reactions. For related compounds (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine), Suzuki-Miyaura cross-coupling or SN2 reactions with azetidine derivatives are common .

- Optimization : Use anhydrous solvents (THF, DMF), catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling), and inert atmospheres (N₂/Ar) to minimize side reactions.

Q. Example Reaction Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclobutanol formation | Cyclobutanone + Grignard reagent (RT) | ~63% | |

| Azetidine coupling | Azetidine + Pd catalyst (80°C, 12h) | 45-60% |

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis :

- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with electron ionization .

- Elemental Analysis : Verify C, H, N, O content within ±0.3% of theoretical values.

- Structural Confirmation :

Q. What are the stability considerations and proper storage conditions for this compound?

Methodological Answer:

- Stability Risks : The hydroxyl and azetidine groups make the compound hygroscopic and prone to oxidation.

- Storage :

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Compare azetidine’s ring strain (≈25 kcal/mol) with cyclobutanol’s (≈26 kcal/mol) to predict SN2 feasibility .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess nucleophile accessibility. MD simulations (AMBER) can reveal steric hindrance from the cyclobutane ring .

Q. What strategies resolve contradictions in reported spectroscopic data for azetidine-containing cyclobutanol derivatives?

Methodological Answer:

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

Methodological Answer:

- Palladium Catalysts :

- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/XPhos for C–N bond formation with azetidine .

- Microwave-Assisted Synthesis : Reduce reaction times from 12h to 1h (e.g., 100°C, 300W) while maintaining >80% yield .

- Ligand Design : Bulky ligands (e.g., SPhos) prevent β-hydride elimination in cyclobutanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.